Stampidine
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Overview
Description
Stampidine is an experimental nucleoside reverse transcriptase inhibitor with anti-human immunodeficiency virus activity . It is a derivative of stavudine, designed to avoid dependence on the rate-limiting step of phosphorylation of stavudine to stavudine monophosphate . This compound has shown promising results in preclinical studies, exhibiting potent antiretroviral activity against various strains of human immunodeficiency virus, including those resistant to other nucleoside reverse transcriptase inhibitors .
Preparation Methods
Stampidine is synthesized by condensing stavudine with para-bromophenyl alaninyl phosphochloridate in an anhydrous tetrahydrofuran solvent The reaction conditions involve maintaining anhydrous conditions to prevent hydrolysis and ensure the formation of the desired product
Chemical Reactions Analysis
Stampidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Stampidine has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of nucleoside reverse transcriptase inhibitors and their mechanisms of action.
Mechanism of Action
Stampidine exerts its effects by inhibiting the reverse transcriptase enzyme of the human immunodeficiency virus . This enzyme is crucial for the replication of the virus, and by inhibiting it, this compound prevents the virus from multiplying. This compound is converted into its active form inside cells, where it competes with natural nucleotides for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Stampidine is similar to other nucleoside reverse transcriptase inhibitors like zidovudine and lamivudine . it has several unique features:
Broad-Spectrum Activity: This compound has shown activity against a wide range of human immunodeficiency virus strains, including those resistant to other nucleoside reverse transcriptase inhibitors.
Similar compounds include stavudine, zidovudine, and lamivudine, all of which are nucleoside reverse transcriptase inhibitors used in the treatment of human immunodeficiency virus infection .
Properties
IUPAC Name |
methyl (2S)-2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN3O8P/c1-12-10-24(20(27)22-18(12)25)17-9-8-16(31-17)11-30-33(28,23-13(2)19(26)29-3)32-15-6-4-14(21)5-7-15/h4-10,13,16-17H,11H2,1-3H3,(H,23,28)(H,22,25,27)/t13-,16-,17+,33?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPABMVYNSQRPBD-MIOXLMGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@@H](C)C(=O)OC)OC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN3O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.